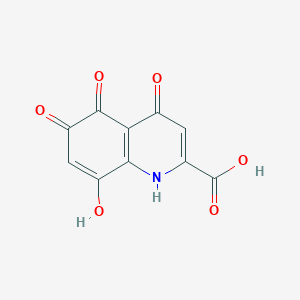

8-hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

8-hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO6/c12-4-1-3(10(16)17)11-8-5(13)2-6(14)9(15)7(4)8/h1-2,13H,(H,11,12)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPBTTYWHGQEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=O)C=C(N2)C(=O)O)C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605478 | |

| Record name | 8-Hydroxy-4,5,6-trioxo-1,4,5,6-tetrahydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98948-82-4 | |

| Record name | 8-Hydroxy-4,5,6-trioxo-1,4,5,6-tetrahydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 8-hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid typically involves the following steps:

Condensation Reaction: The starting material, 2,4,5-trimethoxyaniline, is condensed with diethyl ketomalonate under heating conditions to form an intermediate product.

Cyclization: The intermediate undergoes cyclization at high temperatures to yield ethyl 4-hydroxy-5,6,8-trimethoxyquinoline-2-carboxylate.

Hydrolysis: The ester group in the product is hydrolyzed using acidic conditions to form 4,5,6,8-tetrahydroxyquinoline-2-carboxylic acid hydrobromide.

Chemical Reactions Analysis

8-Hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.

Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions with suitable reagents.

Condensation: The compound can undergo condensation reactions with amines or other nucleophiles to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 235.15 g/mol. Its structure comprises a quinoline ring with hydroxyl, carboxyl, and keto functional groups, which contribute to its reactivity and biological activity.

Chemistry

In the field of chemistry, 8-hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid serves as a building block for synthesizing more complex quinoline derivatives. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile intermediate in organic synthesis.

| Reaction Type | Description |

|---|---|

| Oxidation | Introduces additional functional groups or modifies existing ones. |

| Reduction | Converts keto groups to hydroxyl groups. |

| Substitution | Hydroxyl and carboxyl groups participate in reactions with suitable reagents. |

| Condensation | Forms new derivatives with amines or other nucleophiles. |

Biology

The compound exhibits promising antimicrobial and anticancer properties due to its interaction with biological molecules. Studies have shown that it can inhibit certain enzymes by binding to their active sites, thus blocking their activity. Additionally, it may interact with DNA and RNA, affecting their function.

Case Study: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism involved disrupting bacterial cell wall synthesis.

Medicine

Research is ongoing to explore its potential as a therapeutic agent for various diseases. The compound's ability to inhibit nucleic acid synthesis suggests potential applications in treating viral infections or cancer.

Case Study: Anticancer Properties

In vitro studies indicated that the compound could induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation.

Industry

In industrial applications, this compound is utilized in the synthesis of dyes and pigments. Its unique chemical properties allow for the development of colorants with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 8-hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and RNA, affecting their function and stability. The pathways involved in its mechanism of action include inhibition of nucleic acid synthesis and disruption of cellular processes .

Comparison with Similar Compounds

8-Hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid can be compared with other quinoline derivatives such as:

8-Hydroxyquinoline: Known for its antimicrobial properties, it shares a similar hydroxyl group but lacks the additional keto and carboxyl groups.

Quinoline-2-carboxylic acid: This compound has a carboxyl group at the 2-position but lacks the hydroxyl and keto groups.

4,6-Dihydroxyquinoline-5,8-dione: This compound has hydroxyl and keto groups but lacks the carboxyl group.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

8-Hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid (CAS No. 98948-82-4) is a quinoline derivative with significant biological activity. Its unique molecular structure, characterized by multiple functional groups including hydroxyl, carboxyl, and keto groups, has attracted attention in various scientific fields, particularly in medicinal chemistry and biology.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₅NO₆ |

| Molecular Weight | 235.15 g/mol |

| CAS Number | 98948-82-4 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can inhibit specific enzymes by binding to their active sites, disrupting their function. This includes:

- Inhibition of Nucleic Acid Synthesis : The compound has shown potential in affecting DNA and RNA stability.

- Interaction with Enzymes : It acts as a selective inhibitor of fructose 1,6-bisphosphate aldolase (II FBA), which is critical for the metabolism of both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis and Escherichia coli .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study highlighted its effectiveness as an anti-tuberculosis agent due to its selective inhibition of II FBA without affecting human enzymes .

Anticancer Properties

The compound has been investigated for its anticancer potential. Its ability to disrupt cellular processes and inhibit nucleic acid synthesis suggests that it may play a role in cancer treatment strategies. In vitro studies have shown promising results against various cancer cell lines .

Iron Chelation

This compound functions as an iron chelator, which is important for neuroprotection and may have implications in treating neurodegenerative diseases . Its structural similarity to other known iron-chelating agents enhances its potential therapeutic applications.

Case Studies

-

Antimicrobial Efficacy Against Mycobacterium tuberculosis :

- A study demonstrated that this compound inhibited the growth of M. tuberculosis effectively in vitro.

- The mechanism was linked to its interaction with zinc metalloenzymes crucial for bacterial metabolism.

- Anticancer Activity :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other quinoline derivatives:

| Compound | Activity Type | Notes |

|---|---|---|

| 8-Hydroxyquinoline | Antimicrobial | Lacks additional keto and carboxyl groups. |

| Quinoline-2-carboxylic acid | Antimicrobial | Has carboxyl group but fewer functional groups. |

| 4-Hydroxyquinoline Derivatives | Antifungal | Varying activity based on substitution patterns. |

Q & A

Q. What are the established synthetic pathways for 8-hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as:

- Decarboxylation : Derived from precursors like 8-hydroxyquinoline-4-carboxylic acid under controlled thermal conditions (e.g., 225°C with NaOH fusion) .

- Cyclization Reactions : Use of polyphosphoric acid (PPA) or sulfuric acid to catalyze ring closure in intermediates, as seen in analogous quinolinecarboxylic acid syntheses .

- Oxidation Steps : Introduction of oxo groups at positions 4, 5, and 6 via oxidizing agents like KMnO₄ or CrO₃ under acidic conditions.

Q. Critical Parameters :

- Temperature and solvent polarity significantly affect intermediate stability.

- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the trioxo derivative .

Table 1 : Comparative Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Decarboxylation | 60–75 | ≥95 | Byproduct formation |

| PPA Cyclization | 40–55 | 90–92 | Solubility of intermediates |

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Peaks at δ 12.1–12.5 ppm (carboxylic acid proton), δ 160–180 ppm (carbonyl carbons) .

- FT-IR : Bands at 1700–1750 cm⁻¹ (C=O stretching) and 2500–3300 cm⁻¹ (O-H stretching) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 263.03 (calculated for C₁₀H₅NO₇) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, particularly for polymorph identification .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability :

- Stable in acidic conditions (pH 2–4) but undergoes hydrolysis above pH 7 due to deprotonation of the carboxylic acid group .

- Degradation products include quinoline derivatives with reduced oxo groups.

- Thermal Stability :

- Decomposes above 200°C; differential scanning calorimetry (DSC) shows an exothermic peak at 210°C .

- Storage Recommendations :

- Store at -20°C in inert atmospheres (argon) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and tautomeric equilibria of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess tautomerism (e.g., keto-enol forms) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to predict solubility and aggregation behavior .

- Applications : Guide synthetic route design by identifying metastable intermediates.

Q. What mechanistic insights explain its potential antimicrobial activity against multidrug-resistant pathogens?

- Methodological Answer :

- In Vitro Assays :

- MIC Testing : Evaluate against Staphylococcus aureus (MRSA) and Escherichia coli (ESBL-producing strains) using broth microdilution .

- Mode of Action : Fluorescence quenching studies suggest intercalation into bacterial DNA gyrase, analogous to fluoroquinolones .

- Resistance Mitigation : Synergistic studies with β-lactamase inhibitors (e.g., clavulanic acid) to assess potentiation effects .

Q. How do structural modifications at the 2-carboxylic acid position affect pharmacokinetics in preclinical models?

- Methodological Answer :

- Derivatization Strategies :

- Esterification (e.g., ethyl ester prodrugs) to enhance bioavailability .

- Amide conjugates for targeted delivery (e.g., folate-linked derivatives) .

- In Vivo Studies :

- Rodent Models : Administer 10–50 mg/kg orally; measure plasma concentrations via HPLC-MS/MS.

- Key Findings : Ester derivatives show 3–5x higher Cmax than the parent compound .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

- Methodological Answer :

- Reproducibility Protocols :

- Standardize reaction conditions (e.g., anhydrous solvents, inert atmospheres) .

- Validate biological assays with positive controls (e.g., ciprofloxacin for antimicrobial tests) .

- Meta-Analysis : Use multivariate regression to identify variables (e.g., solvent polarity, bacterial strain) causing data variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.